(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
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Description
Scientific Research Applications
Solid-Phase Peptide Synthesis Improvement
Z-D-Arg(pbf)-OH, as part of the protected amino acid Fmoc-Arg(Pbf)-OH, has been a focus in the improvement of solid-phase peptide synthesis (SPPS) techniques. In a study aiming to enhance the incorporation of Fmoc-Arg(Pbf)-OH into peptides, N-butylpyrrolidinone (NBP) was used as a solvent to replace the hazardous DMF commonly used in SPPS. The study addressed the issue of δ-lactam formation by Fmoc-Arg(Pbf)-OH, which reduces yield and often leads to des-Arg peptides. A strategy for the safe introduction of Fmoc-Arg(Pbf)-OH in SPPS at elevated temperatures was proposed, leading to improved performance of SPPS, including in industrial peptide production. This method is considered an excellent alternative for enhancing the efficiency of peptide synthesis, showcasing the specific application of Z-D-Arg(pbf)-OH in improving peptide synthesis methodologies (de la Torre et al., 2020).
Enhancing Mid-Infrared Luminescence in Glass
Z-D-Arg(pbf)-OH, although not directly mentioned, is part of broader research efforts involving the manipulation of materials for specific optical properties. For instance, research on oxyfluorotellurite glass with high ZnF2 content aimed at enhancing 2.85 μm mid-infrared luminescence, crucial for military and civilian applications, indirectly relates to the realm of chemical synthesis and material science where Z-D-Arg(pbf)-OH's synthesis techniques might be applied. Such studies underscore the significance of advanced chemical synthesis in developing new materials with enhanced optical properties (Huang et al., 2018).
Synthesis Techniques
The synthesis of Fmoc-Arg(Pbf)-OH itself highlights the chemical challenges and solutions in creating such complex molecules. Techniques involving phase-transfer catalysis and specific conditions to increase yield and quality are crucial. These methodologies not only provide a basis for producing Z-D-Arg(pbf)-OH but also contribute to the broader field of peptide chemistry by improving the efficiency and outcomes of synthetic processes. This is particularly important for the production of peptides and proteins with significant biological and therapeutic applications (Yong-yu, 2006).
Application in Anion Exchange Membranes
In another study, although not directly involving Z-D-Arg(pbf)-OH, the development of ether-bond-free polyfluorene (PBF) anion exchange membranes (AEMs) for alkaline fuel cells illustrates the importance of innovative chemical synthesis in creating materials with specific desired properties. Such research parallels the efforts in synthesizing and applying Z-D-Arg(pbf)-OH by demonstrating the role of chemistry in advancing technologies through material innovation (Ren et al., 2019).
Properties
IUPAC Name |
(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O7S.C6H13N/c1-16-17(2)23(18(3)20-14-27(4,5)38-22(16)20)39(35,36)31-25(28)29-13-9-12-21(24(32)33)30-26(34)37-15-19-10-7-6-8-11-19;7-6-4-2-1-3-5-6/h6-8,10-11,21H,9,12-15H2,1-5H3,(H,30,34)(H,32,33)(H3,28,29,31);6H,1-5,7H2/t21-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQHDVIYBBISOZ-ZMBIFBSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49N5O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.